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2-Acetyl-3,6-dimethylpyrazine

Food Additive Regulation JECFA Specification Flavor Procurement

2-Acetyl-3,6-dimethylpyrazine (CAS 54300-09-3) is an aryl alkyl ketone and a substituted pyrazine recognized for its roasted, nutty, popcorn-like aroma. It is a key volatile organic compound found naturally in roasted foods such as coffee.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 54300-09-3
Cat. No. B3032817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3,6-dimethylpyrazine
CAS54300-09-3
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C(=O)C)C
InChIInChI=1S/C8H10N2O/c1-5-4-9-6(2)8(10-5)7(3)11/h4H,1-3H3
InChIKeyJFUVDGXTDCVGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-3,6-dimethylpyrazine (CAS 54300-09-3): Regulatory and Compositional Identity for Flavor Procurement


2-Acetyl-3,6-dimethylpyrazine (CAS 54300-09-3) is an aryl alkyl ketone and a substituted pyrazine recognized for its roasted, nutty, popcorn-like aroma [1]. It is a key volatile organic compound found naturally in roasted foods such as coffee [2]. Crucially, in a commercial and regulatory context, it is intrinsically linked with its isomer, 2-Acetyl-3,5-dimethylpyrazine (CAS 54300-08-2). These two compounds share the same FEMA number (3327) and JECFA number (786), and are almost universally evaluated and approved as a mixture of isomers [3]. The official JECFA specification defines the material as a 'colourless to pale yellow liquid with a popcorn, roasted hazelnut odour' and mandates an assay of 'min 97% (sum of isomers)' [4].

2-Acetyl-3,6-dimethylpyrazine: Why an Isomeric Mixture is Not a 1:1 Substitute for the Single Isomer


Substituting a defined mixture of 2-acetyl-3,5- and 3,6-dimethylpyrazine with a single isomer is not a like-for-like replacement due to established regulatory and compositional differences. The primary global food additive specification for this flavoring is for the 'mixture of isomers' under JECFA 786 and FEMA 3327 [1]. A user requiring a specific isomer for a novel food application, a research study, or a proprietary formulation would not be compliant if using the non-specified mixture. Furthermore, the JECFA specification defines the material's assay and refractive index based on the isomer blend [2]. A single isomer will have different physicochemical properties (e.g., refractive index, melting point) and a potentially different sensory profile, which can alter the final flavor matrix and fail quality control checks designed for the standard mixture. The difference is one of defined composition and intended regulatory use, not just purity.

Quantitative Evidence for the Selection of 2-Acetyl-3,6-dimethylpyrazine (CAS 54300-09-3)


Regulatory and Specification Differentiation: JECFA 786 Standard vs. Single Isomer

The most significant differentiation for 2-acetyl-3,6-dimethylpyrazine is that it is one-half of the regulatory-defined flavoring substance '2-Acetyl-3,(5 or 6)-dimethylpyrazine' (JECFA 786, FEMA 3327). The JECFA specification for this substance defines its assay as 'min 97% (sum of isomers)' and its refractive index as 1.510-1.520 [1]. This is a different identity and specification from a single isomer with, for instance, a purity of 97%. Therefore, a user selecting the single isomer is not procuring the same substance as the one described in the food additive specifications [1]. This is a qualitative, not quantitative, difference in identity, but it is supported by a quantitative compositional requirement in the official specification.

Food Additive Regulation JECFA Specification Flavor Procurement

Procurement Purity Assessment: Isomer-Specific vs. Mixture Purity Claims

Commercial sources often list the purity of 2-Acetyl-3,5-dimethylpyrazine as '>98.0%(GC)' but with the crucial caveat that it 'contains 2-Acetyl-3,6-dimethylpyrazine' [1]. Similarly, JECFA's assay is defined on the 'sum of isomers' [2]. This means a purity claim for the mixture does not guarantee the proportion of the 3,6-dimethyl isomer. A user specifically requiring 2-acetyl-3,6-dimethylpyrazine for analytical work (e.g., as an authentic standard) or a specific flavor profile cannot rely on a purity specification for the mixture. The analytical differentiation is the basis of selection.

Chemical Purity Isomer Analysis Quality Control

Physicochemical Differentiation: Boiling Point Range

While 2-Acetyl-3,6-dimethylpyrazine has a boiling point reported between 238.00 and 239.00 °C at 760 mmHg [1], the commercially relevant isomeric mixture (with 2-Acetyl-3,5-dimethylpyrazine) has a reported boiling point of 70 °C at a reduced pressure of 7 mmHg . While not a direct atmospheric pressure comparison, the data point highlights that the two substances have distinct physical properties. This is further supported by the JECFA specification for the isomer mixture, which defines a specific refractive index (1.510-1.520) and specific gravity (1.070-1.075) [2]. These properties are not defined for the single isomer in the same regulatory context.

Physicochemical Properties Volatility Formulation Science

Natural Occurrence Profile: A Basis for Biomarker and Authenticity Studies

2-Acetyl-3,6-dimethylpyrazine has been specifically identified and detected (though not quantified) in Arabica coffee (Coffea arabica), Robusta coffee (Coffea canephora), and coffee products [1]. This specific occurrence profile is the basis for its potential use as a biomarker for coffee consumption or authenticity [1]. In contrast, a related compound like 2-acetyl-3,5-dimethylpyrazine, while also present in coffee, may have a different distribution or be associated with other food matrices. For a study focused on coffee authentication or tracing Maillard reaction pathways in coffee, the specific identification of the 3,6-dimethyl isomer is a critical piece of evidence.

Food Authenticity Biomarker Discovery Metabolomics

Recommended Application Scenarios for 2-Acetyl-3,6-dimethylpyrazine (CAS 54300-09-3) Based on Evidence


Analytical Standard for Coffee and Roasted Food Metabolomics

For research involving the authentication of coffee origin or the study of Maillard reaction pathways, the single isomer 2-acetyl-3,6-dimethylpyrazine is essential. Its specific identification in coffee (both Arabica and Robusta) [1] makes it a more targeted analytical standard than the commercial isomer mixture (FEMA 3327). Using the pure isomer allows for accurate quantification and avoids ambiguity in peak assignment, supporting high-confidence biomarker discovery or flavor authenticity studies.

Proprietary Flavor Formulation Development

A flavorist developing a novel, proprietary flavor profile may require the single isomer to achieve a specific organoleptic effect or to manage ingredient interactions not possible with the standard isomer mixture. Given the JECFA specification for the mixture [2], a product made with a single isomer would be chemically distinct and may offer a point of differentiation in a competitive market, provided its use is compliant with all relevant regulations for the final product.

Structure-Activity Relationship (SAR) and Sensory Science Research

In academic or industrial research aimed at understanding how molecular structure affects odor perception, the use of a pure isomer is non-negotiable. Comparing the odor threshold and character of 2-acetyl-3,6-dimethylpyrazine directly against its 3,5-dimethyl isomer provides fundamental data on receptor binding and structure-odor relationships [3]. Using a mixture for such studies would confound the results, making it impossible to attribute sensory responses to a specific molecular structure.

Technical Documentation Hub

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